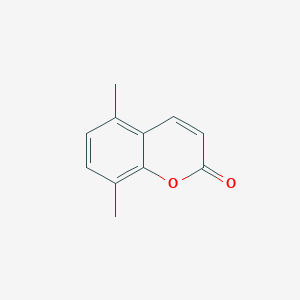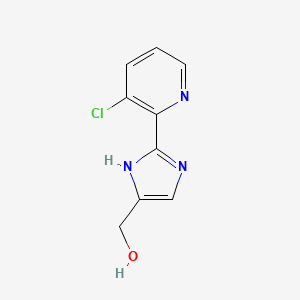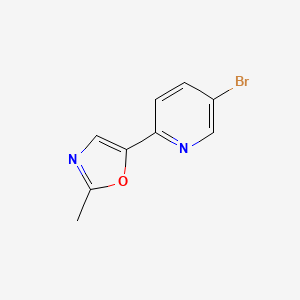
5-(5-Bromo-2-pyridyl)-2-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Bromo-2-pyridyl)-2-methyloxazole is a heterocyclic compound that contains both pyridine and oxazole rings. The presence of a bromine atom at the 5-position of the pyridine ring and a methyl group at the 2-position of the oxazole ring makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-pyridyl)-2-methyloxazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-pyridinecarboxaldehyde and 2-methyl-oxazole.
Condensation Reaction: The 5-bromo-2-pyridinecarboxaldehyde undergoes a condensation reaction with 2-methyl-oxazole in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate product formed undergoes cyclization to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(5-Bromo-2-pyridyl)-2-methyloxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products Formed
Substitution: Formation of substituted pyridyl-oxazole derivatives.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or diaryl derivatives.
科学的研究の応用
5-(5-Bromo-2-pyridyl)-2-methyloxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(5-Bromo-2-pyridyl)-2-methyloxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-hydrazinopyridine
- (5-Bromopyrid-2-yl)methanol
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
Comparison
5-(5-Bromo-2-pyridyl)-2-methyloxazole is unique due to the presence of both pyridine and oxazole rings, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a versatile platform for chemical modifications and has broader applications in various fields of research.
特性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
5-(5-bromopyridin-2-yl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-5-9(13-6)8-3-2-7(10)4-12-8/h2-5H,1H3 |
InChIキー |
APWXXMGLHBJESC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(O1)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


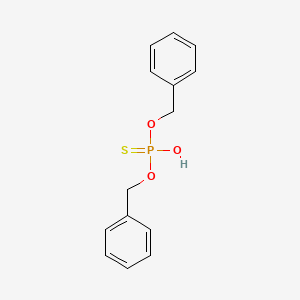
![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
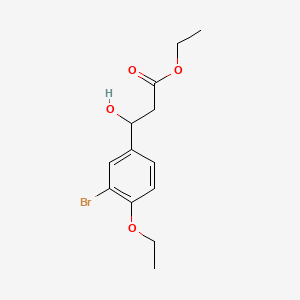
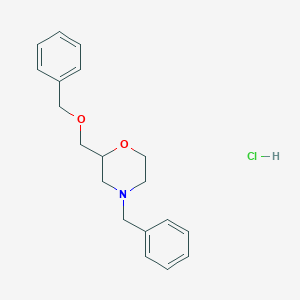
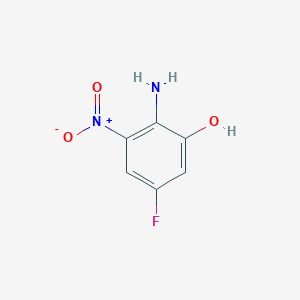

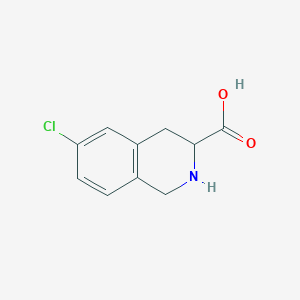
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)
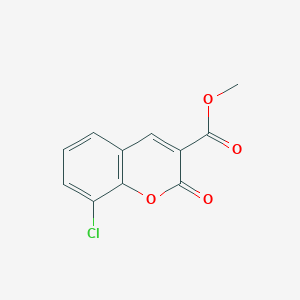

![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
![5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid](/img/structure/B13688228.png)
